

PD-1-IN-24 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: PD-1-IN-24

Cat. No.: B10828067

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Application Notes and Protocols for PD-1-IN-24

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-24 is a potent, orally active small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] As a critical immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade the host immune system. Inhibition of this interaction can restore T-cell function, leading to enhanced anti-tumor immunity. These application notes provide detailed information on the solubility of **PD-1-IN-24**, protocols for its use in in vitro assays, and a summary of its biological activity.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₇ H ₂₆ F ₃ NO ₃
Molecular Weight	469.50 g/mol
CAS Number	2360909-50-6
Appearance	White to off-white solid

Solubility Data

The solubility of **PD-1-IN-24** is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Solvent	Concentration	Method
DMSO	100 mg/mL (212.99 mM)	Ultrasonic and warming to 60°C may be required.[1][3]

Note: It is recommended to use freshly opened, anhydrous DMSO to achieve the best solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[1] For long-term storage of stock solutions, it is advised to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Information regarding the solubility of **PD-1-IN-24** in other common organic solvents is not readily available. For in vivo applications, specific formulations are required due to its presumed low aqueous solubility. The following formulations have been reported for in vivo use:

- Suspended Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: 5 mg/mL)[1]
- Clear Solution: 10% DMSO, 90% (20% SBE- β -CD in Saline) (Solubility: \geq 5 mg/mL)[1]
- Clear Solution: 10% DMSO, 90% Corn Oil (Solubility: \geq 5 mg/mL)[1]

Biological Activity

PD-1-IN-24 is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC₅₀ of 1.57 nM.[4] By blocking this interaction, **PD-1-IN-24** can restore T-cell function, as demonstrated by a significant elevation in IFN- γ secretion in T cell-tumor co-culture systems.[4] In vitro studies have shown that it can release PD-L1-mediated inhibition of PD-1-expressing Jurkat T cells.[4] Furthermore, **PD-1-IN-24** has been shown to inhibit tumor growth in murine cancer models.[1][3]

Experimental Protocols

Preparation of Stock Solution in DMSO (100 mM)

- Materials:
 - **PD-1-IN-24** (MW: 469.50 g/mol)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
 - Vortex mixer
 - Water bath or heat block set to 60°C
 - Ultrasonic bath
- Procedure:
 1. Weigh out the desired amount of **PD-1-IN-24** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.95 mg of **PD-1-IN-24**.
 2. Add the appropriate volume of anhydrous DMSO to the vial containing the **PD-1-IN-24** powder.
 3. Vortex the solution vigorously for 1-2 minutes.
 4. If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.
 5. Following heating, place the vial in an ultrasonic bath for 10-15 minutes.
 6. Visually inspect the solution to ensure complete dissolution.
 7. Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 8. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).^[1]

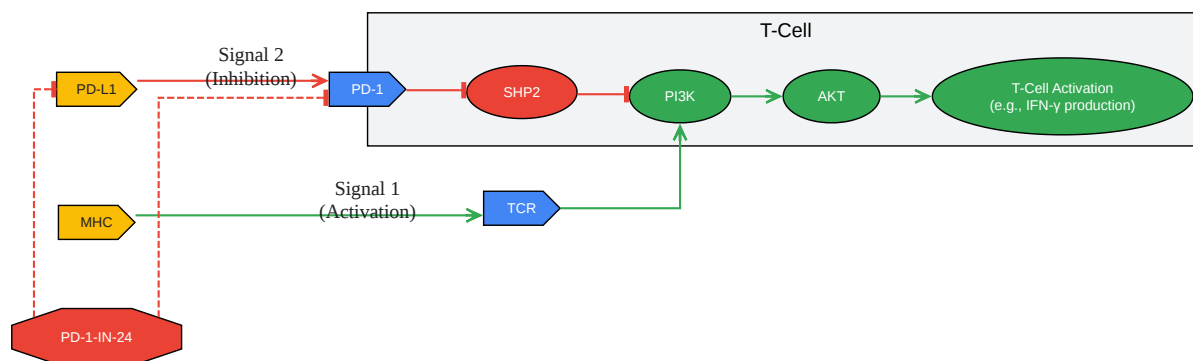
In Vitro T-cell Activation Assay

This protocol provides a general framework for assessing the effect of **PD-1-IN-24** on T-cell activation in a co-culture system.

- Materials:
 - **PD-1-IN-24** stock solution (in DMSO)
 - PD-L1 expressing tumor cells (e.g., MDA-MB-231)
 - PD-1 expressing T-cells (e.g., Jurkat T-cells or primary human T-cells)
 - Complete cell culture medium
 - 96-well cell culture plates
 - IFN- γ ELISA kit
 - CO₂ incubator (37°C, 5% CO₂)
- Procedure:
 1. Plate the PD-L1 expressing tumor cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
 2. The following day, prepare serial dilutions of the **PD-1-IN-24** stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically $\leq 0.5\%$).
 3. Add the diluted **PD-1-IN-24** or vehicle control (medium with the same concentration of DMSO) to the wells containing the tumor cells.
 4. Add the PD-1 expressing T-cells to the wells at a suitable effector-to-target ratio.
 5. Co-culture the cells for 48-72 hours in a CO₂ incubator.
 6. After the incubation period, collect the cell culture supernatant.

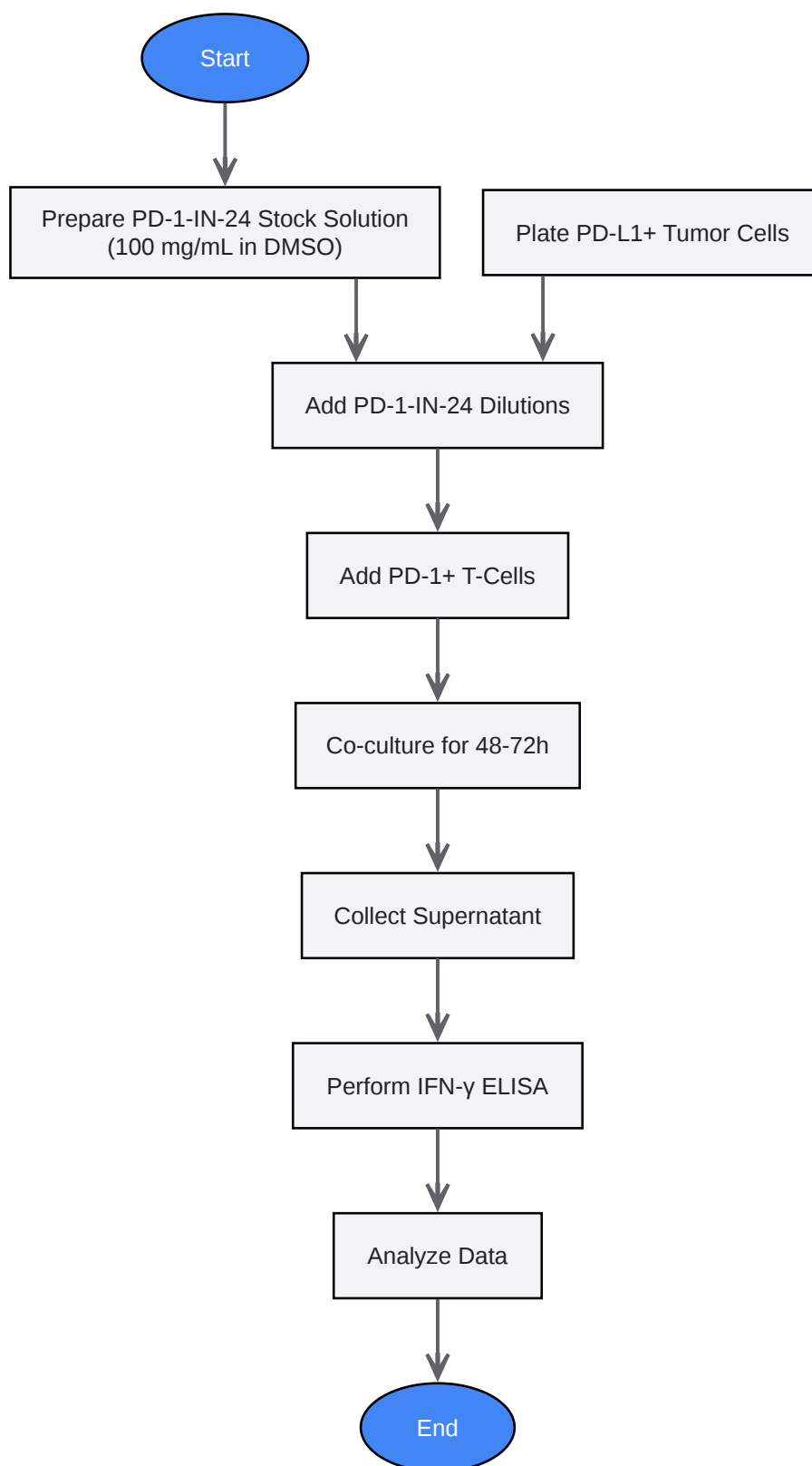
7. Quantify the concentration of IFN- γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
8. Analyze the data to determine the effect of **PD-1-IN-24** on T-cell activation, as indicated by the levels of IFN- γ secretion.

Visualizations



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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of **PD-1-IN-24**.



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Caption: Experimental workflow for in vitro assessment of **PD-1-IN-24** activity.

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